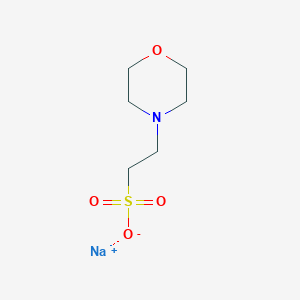

Sel de sodium MES

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-Morpholineethanesulfonic acid, sodium salt, often involves reactions that yield heterocyclic compounds, such as morpholines, through processes like radical solution polymerization or electrochemical synthesis. For instance, a novel resin poly(sodium 4-styrene sulfonate-co-4-acryloyl morpholine) was synthesized through a radical solution polymerization approach, showcasing the diverse synthetic routes for compounds involving morpholine derivatives (Rivas & Muñoz, 2009).

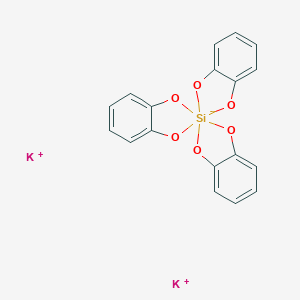

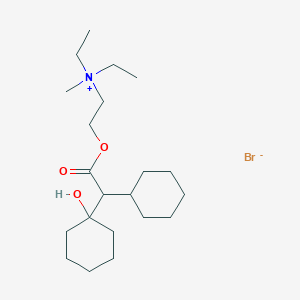

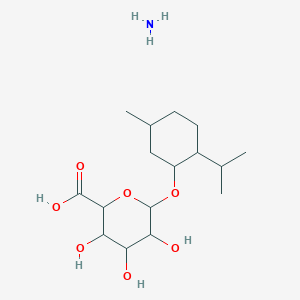

Molecular Structure Analysis

The molecular structure of compounds like 4-Morpholineethanesulfonic acid, sodium salt, contributes significantly to their buffering capacity and interaction with various ions in solution. Studies on volumetric properties have shown that the apparent molar volumes and partial molar volumes at infinite dilution of morpholine derivatives can be influenced by the number of carbon atoms in the alkyl group side chain, indicating the impact of molecular structure on their chemical behavior (Taha & Lee, 2010).

Chemical Reactions and Properties

Chemical reactions involving 4-Morpholineethanesulfonic acid, sodium salt, and its derivatives are characterized by their interactions with metal ions and their role in facilitating polymerization reactions. For example, the electrochemical synthesis approach has been used to create sulfonamide derivatives, showcasing the chemical versatility of morpholine-based compounds in synthesizing novel materials (Beiginejad & Nematollahi, 2014).

Physical Properties Analysis

The physical properties of 4-Morpholineethanesulfonic acid, sodium salt, such as solubility, density, and molar volumes, are crucial for its application in biological systems. The solubility of related compounds in water and aqueous electrolyte solutions has been thoroughly investigated, providing essential data for its use in various scientific applications (Yang et al., 2008).

Applications De Recherche Scientifique

Agent tampon dans la culture cellulaire

Le sel de sodium MES est adapté à la culture cellulaire . Il est souvent utilisé comme agent tampon en raison de ses excellentes propriétés. Il peut tamponner efficacement des solutions dans une plage de pH de 5,5 à 6,5 avec une valeur de pKa de 6,1 .

Fabrication d'essais diagnostiques

Le this compound a été utilisé dans la fabrication d'essais diagnostiques . Il est utilisé pour préparer des tampons pour divers essais diagnostiques .

Tampon de couplage pour les capteurs réactifs aux amines

Le this compound a été utilisé comme tampon de couplage pour les capteurs réactifs aux amines à un pH de 4,5 ou 5,0. Cela facilite le couplage des anticorps monoclonaux (MAbs) sur les capteurs .

Études d'hybridation

Le this compound est utilisé dans les études d'hybridation avec des brins complémentaires marqués par fluorescence . Il joue un rôle crucial dans ces études, contribuant à faciliter le processus d'hybridation.

Analyse de puces à ADN

Dans le domaine de l'analyse de puces à ADN, le this compound est utilisé pour le lavage des lames de puces à ADN . Cela permet de garantir la précision et la fiabilité des résultats de la puce à ADN.

Préparation de phosphoramidites d'ARN

Le this compound a été utilisé dans la préparation d'un nouvel ensemble de phosphoramidites d'ARN compatibles avec la photolithographie in situ pour la croissance d'oligonucléotides d'ARN sur des puces à ADN . Il s'agit d'une étape cruciale dans le processus de création de puces à ADN d'ARN.

Étude de la dégradation enzymatique de l'ADN

Le this compound peut être utilisé comme tampon pour étudier la dégradation enzymatique de l'ADN en nucléosides par la nucléase P1 . C'est un domaine de recherche important en biologie moléculaire.

Tensioactif dans les détergents et les émulsifiants

Le this compound présente un intérêt particulier en tant que tensioactif durable. Ils offrent de bonnes propriétés physicochimiques pour des applications comme détergents et émulsifiants

Mécanisme D'action

Target of Action

MES sodium salt, also known as 4-Morpholineethanesulfonic acid sodium salt, is primarily used as a buffering agent in biological and biochemical research .

Mode of Action

As a buffering agent, MES sodium salt helps maintain a constant pH in a solution, even in the presence of acid or base . It does this by donating or accepting protons (H+ ions) to resist changes in hydrogen ion concentration, thereby stabilizing the pH of the solution .

Biochemical Pathways

Instead, it creates an optimal pH environment that is essential for many biochemical reactions and pathways to occur efficiently . For example, it can be used in cell culture media, where it helps maintain the pH necessary for cell growth and metabolism .

Pharmacokinetics

Its primary role is to control the pH of the solution in which it is dissolved .

Result of Action

The main result of MES sodium salt’s action is the maintenance of a stable pH environment. This is crucial in many biological and biochemical contexts, as many enzymes and biochemical reactions require a specific pH range to function optimally .

Action Environment

The efficacy and stability of MES sodium salt as a buffer are influenced by several environmental factors. These include temperature, concentration of the buffer, and the presence of other ions in the solution . It is soluble in water, providing a clear colorless solution, and is stable at 2-8°C for months . The pH of a solution should be between 9 and 10 depending on concentration .

Orientations Futures

Propriétés

IUPAC Name |

sodium;2-morpholin-4-ylethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHWMYKYLWNHTL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4432-31-9 (Parent) | |

| Record name | 4-Morpholineethanesulfonic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70887789 | |

| Record name | 4-Morpholineethanesulfonic acid, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70887789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71119-23-8 | |

| Record name | 4-Morpholineethanesulfonic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholineethanesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholineethanesulfonic acid, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70887789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-morpholin-1-ylethylsulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What unique interaction does MES sodium salt exhibit with metal cations when part of a monolayer on a silver surface?

A1: Research using surface-enhanced Raman scattering (SERS) reveals that, unlike free MES molecules in solution, MES molecules immobilized on a silver surface readily form contact ion pairs with metal cations like Na+. Interestingly, the local symmetry of the sulfonic groups in these surface-bound MES molecules remains largely unaffected, contrary to observations in MES sodium salt crystals and theoretical predictions for isolated MES-Na+ interactions []. This suggests that surface attachment significantly alters the interaction dynamics between MES and metal cations.

Q2: How does the presence of sodium cations influence the structure of organic monolayers containing 2-(N-Morpholino)ethanesulfonic acid (MES)?

A2: Studies using 2-mercaptoethanesulfonate (MES) monolayers on silver surfaces indicate that sodium cations in the surrounding electrolyte can significantly modify the monolayer/electrolyte interface structure []. This is attributed to the formation of contact ion pairs between the sulfonic groups of MES and the sodium cations, leading to structural rearrangements within the monolayer.

Q3: Can MES sodium salt be used in plant cell culture media, and what is an example of its application?

A3: Yes, MES sodium salt is a valuable component in plant cell culture media for pH buffering. It has been successfully incorporated into a liquid medium for in vitro germination and maturation of Sambucus nigra L. (black elderberry) pollen []. In this application, MES sodium salt, along with other components, facilitated a high germination rate and supported the development of microspores into mature pollen.

Q4: What is the role of MES sodium salt in immunomagnetic purification of tau protein?

A4: MES sodium salt is utilized as a buffering agent during the covalent immobilization of anti-tau antibodies to magnetic microparticles for immunomagnetic purification of tau protein []. While not directly interacting with the target protein, it maintains a stable pH environment crucial for preserving antibody functionality during the immobilization process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)

![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)

![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)